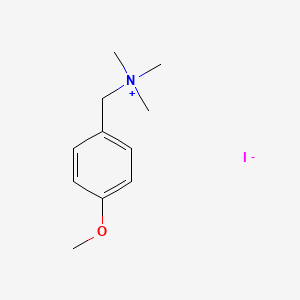
(4-Methoxyphenyl)methyl-trimethylazanium;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)methyl-trimethylazanium;iodide is a quaternary ammonium compound with the molecular formula C11H18INO. This compound is known for its unique structure, which includes a methoxyphenyl group attached to a trimethylazanium ion, paired with an iodide ion. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl-trimethylazanium;iodide typically involves the reaction of 4-methoxybenzyl chloride with trimethylamine in the presence of a suitable solvent. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
The resulting product is then treated with hydroiodic acid to form the iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or recrystallization techniques to obtain high-purity product
Quality Control: Rigorous testing for purity and consistency using techniques like NMR, HPLC, and LC-MS
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)methyl-trimethylazanium;iodide undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of different amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
(4-Methoxyphenyl)methyl-trimethylazanium;iodide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and neurotransmitter activity.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methoxyphenyl)methyl-trimethylazanium;iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and altering their signaling activity.
類似化合物との比較
Similar Compounds
- (4-Methoxyphenyl)methyl-dimethylazanium;iodide
- (4-Methoxyphenyl)methyl-trimethylphosphonium;iodide
- (4-Methoxyphenyl)methyl-trimethylsulfonium;iodide
Uniqueness
(4-Methoxyphenyl)methyl-trimethylazanium;iodide is unique due to its specific structure and the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific research applications.
特性
CAS番号 |
17734-35-9 |
|---|---|
分子式 |
C11H18INO |
分子量 |
307.17 g/mol |
IUPAC名 |
(4-methoxyphenyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H18NO.HI/c1-12(2,3)9-10-5-7-11(13-4)8-6-10;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
OCWSRZGQVNZGDS-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


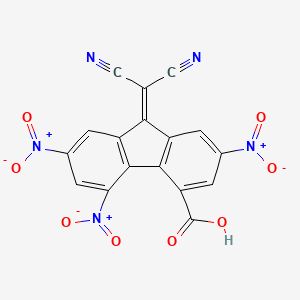
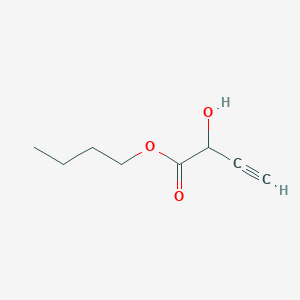
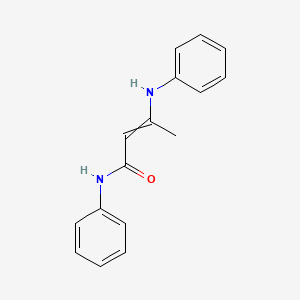
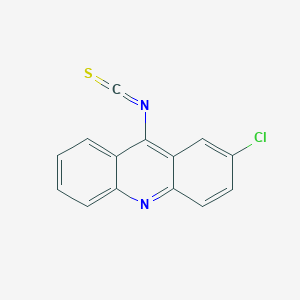


![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
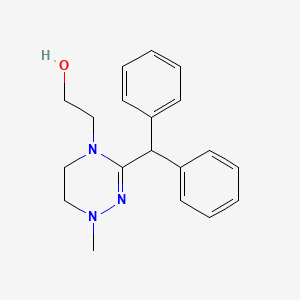
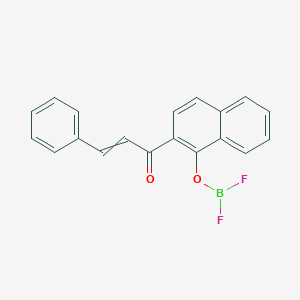
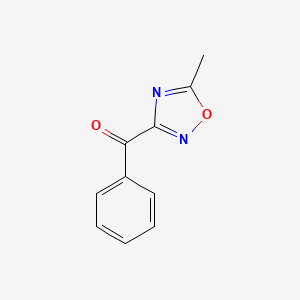
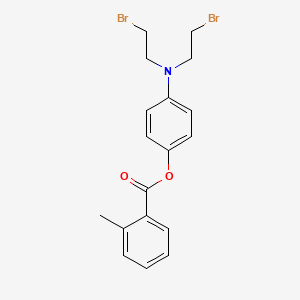
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)
![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
